2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-methyl-5-nitrophenyl)acetamide
Description
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-methyl-5-nitrophenyl)acetamide is a thiazolidinone-based acetamide derivative characterized by a 1,3-thiazolidin-4-one core substituted with an imino group at position 2 and an acetamide-linked 2-methyl-5-nitrophenyl group at position 3. The thiazolidinone scaffold is known for its pharmacological versatility, including antimicrobial, anticancer, and anti-inflammatory activities .
Properties
IUPAC Name |
2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(2-methyl-5-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4S/c1-6-2-3-7(16(19)20)4-8(6)14-10(17)5-9-11(18)15-12(13)21-9/h2-4,9H,5H2,1H3,(H,14,17)(H2,13,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLQEBIEGSCIFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CC2C(=O)N=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-methyl-5-nitrophenyl)acetamide typically involves the reaction of a thiazolidinone derivative with an appropriate acylating agent. The reaction conditions may include:
Solvent: Common solvents like ethanol, methanol, or dimethyl sulfoxide (DMSO).
Catalyst: Acid or base catalysts such as hydrochloric acid or sodium hydroxide.
Temperature: Reactions are often carried out at elevated temperatures (e.g., 60-100°C).
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinone ring.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: Various substitution reactions can occur, especially at the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest significant antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL.
- Cytotoxicity : Investigations into the cytotoxic effects of this compound have shown promising results against various cancer cell lines. Compounds with similar structural motifs demonstrated selective toxicity towards human cancer cells while sparing normal cells.
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways relevant to disease progression. Similar compounds have been noted to inhibit enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study published in MDPI examined the antimicrobial efficacy of similar compounds, establishing a correlation between structural features and biological activity. This research highlighted that modifications to the thiazolidinone structure significantly enhanced antimicrobial potency against gram-positive bacteria.
Case Study: Cytotoxic Effects on Cancer Cells
In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range. This suggests a potential for development into anticancer agents. The precise mechanism through which this compound exerts its effects is still under investigation; however, it is hypothesized that its action may involve:
- Interference with microbial cell wall synthesis.
- Induction of apoptosis in cancer cells through mitochondrial pathways.
- Modulation of enzyme activity related to neurotransmitter breakdown.
Mechanism of Action
The mechanism of action of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-methyl-5-nitrophenyl)acetamide would depend on its specific biological target. Generally, thiazolidinone derivatives can interact with various enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ in substituents on the thiazolidinone core and the arylacetamide moiety. These modifications significantly impact biological activity, solubility, and pharmacokinetics. Below is a comparative analysis:
Structural Analogues and Pharmacological Activity
Key Structural and Functional Differences
Substituent Effects :
- Electron-Withdrawing Groups (EWGs) : The 5-nitro group in the target compound may enhance reactivity compared to electron-donating groups (e.g., methoxy in ). EWGs can increase electrophilicity, improving interactions with enzyme active sites .
- Lipophilicity : The 2-methyl group on the phenyl ring likely improves membrane permeability compared to polar substituents (e.g., hydroxy groups in ) .
- Thiazolidinone Core Modifications: 2-Imino vs. 2-Thioxo: The imino group in the target compound contrasts with thioxo derivatives (), which may alter hydrogen-bonding capacity and tautomeric stability . Tautomerism: Analogues like 3c () exist as tautomeric mixtures, suggesting the target compound may exhibit similar behavior, impacting binding dynamics .
Critical Analysis of Evidence
- Contradictions : While emphasizes anticancer activity for 2,4-dioxo derivatives, highlights antimicrobial effects in structurally distinct acetamides. This suggests substituent-driven specificity.
- Knowledge Gaps: Direct pharmacological data for the target compound are absent; inferences are drawn from analogues. Further studies on its tautomerism, IC₅₀ values, and in vivo efficacy are needed.
Biological Activity
The compound 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-methyl-5-nitrophenyl)acetamide is a member of the thiazolidinone family, which has garnered attention due to its diverse biological activities. Thiazolidinones are known for their potential in medicinal chemistry, particularly as antimicrobial, anticancer, and anti-inflammatory agents. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features a thiazolidinone ring, which is critical for its biological activity. The presence of the nitrophenyl group is believed to enhance its pharmacological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This interaction can disrupt normal cellular functions, leading to therapeutic effects.
- Antioxidant Activity : Thiazolidinones have been shown to exhibit antioxidant properties, which can protect cells from oxidative stress.
- Antimicrobial Properties : The compound has demonstrated efficacy against various bacterial strains, likely through disruption of bacterial cell wall synthesis or function.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazolidinone derivatives. For instance, compounds similar to this compound have shown significant activity against pathogens such as Staphylococcus aureus and Escherichia coli.
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Compound A | 0.25 | Effective against E. coli |
| Compound B | 0.22 | Effective against S. aureus |
Anticancer Activity
The anticancer properties of thiazolidinones have been extensively studied. A structure-activity relationship analysis indicated that modifications to the thiazolidinone core could enhance cytotoxicity against various cancer cell lines.
Notably, derivatives with electron-donating groups exhibited enhanced activity compared to their counterparts.
Anti-inflammatory Activity
Thiazolidinones also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Case Studies
- Cytotoxicity Study : A study evaluated the cytotoxic effects of various thiazolidinone derivatives on cancer cell lines using an MTT assay. Among the tested compounds, one derivative exhibited an IC50 value of 0.41 μM against colon cancer cells, demonstrating potent anticancer activity .
- Antimicrobial Evaluation : In a recent evaluation of antimicrobial activities, derivatives similar to the target compound were tested against multiple bacterial strains. The most active derivative showed MIC values ranging from 0.22 to 0.25 μg/mL against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
